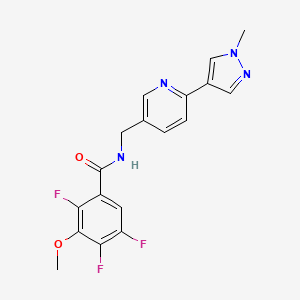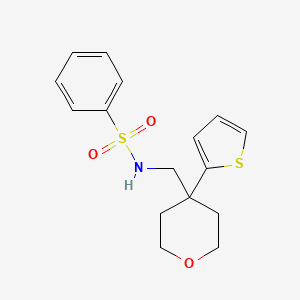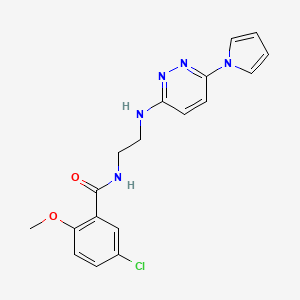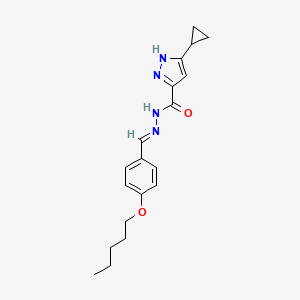![molecular formula C20H25N7O2 B2828773 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2379994-07-5](/img/structure/B2828773.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core with multiple pyrazole and piperidine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and piperidine intermediates, followed by their coupling to the pyridazinone core. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, which can be explored in preclinical and clinical studies.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridazinone derivatives and pyrazole-containing molecules, such as:
- 3,5-Dimethylpyrazole
- Pyridazin-3-one derivatives
- Piperidine-substituted pyrazoles
Uniqueness
What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups and structural features, which confer specific reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-11-15(3)26(22-13)18-5-6-19(28)27(23-18)16-7-9-25(10-8-16)20(29)17-12-14(2)21-24(17)4/h5-6,11-12,16H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOUXTZDITWXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC(=NN4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2828691.png)


![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)
![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)




![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)
![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)
![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)
